2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Overview
Description
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C, is a member of naphthalenes . It is a pharmaceutical impurity standard with the empirical formula C14H13BrO3 .
Synthesis Analysis
The synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid has been described in the literature. A simple, clean, and environmentally benign route to the enantioselective synthesis of this compound has been reported using Preyssler heteropolyacid, H14[NaP5W30O110], as a green and reusable catalyst in water and in the presence of 1-(6-methoxynaphthalen-2-yl)propan-1-one and D-mannitol .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid can be represented by the following canonical SMILES: CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O . The exact mass of the molecule is 308.00481 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include a molecular weight of 309.15 g/mol, a computed XLogP3-AA value of 3.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and three rotatable bond counts .
Scientific Research Applications
Pharmaceutical Impurity Standard
This compound is used as a pharmaceutical impurity standard . It is also known as Naproxen Impurity C . This means it is used in the pharmaceutical industry to ensure the purity and quality of the drug Naproxen.
Synthesis of Nabumetone
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid is used in the synthesis of Nabumetone . Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis.
Inhibition of Cdc42 and Rac1
The ®-enantiomer of this compound, l-Naproxen, can inhibit Cdc42 and Rac1 . These are proteins involved in cell signaling and regulation. This inhibition has potential anti-tumor activity .
Preparation of Arylamide Inhibitors
6-Methoxy-2-naphthoic acid, a related compound, is used for the preparation of arylamide inhibitors . These inhibitors are used in the research of HIV-1 integrase, an enzyme that enables the virus to integrate its genetic material into the DNA of the host cell.
Research on Respiratory System
This compound is classified as a substance that targets the respiratory system . This means it could be used in research related to respiratory diseases or conditions.
Environmental Impact Studies
Given its classification as an Aquatic Chronic 2 substance , this compound could be used in environmental studies to understand its impact on aquatic life and ecosystems.
Safety and Hazards
The safety and hazards associated with 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, H361fd - Suspected of damaging fertility or the unborn child, and H411 - Toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
The primary target of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C , is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
properties
IUPAC Name |
2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950307 | |
Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
CAS RN |
27655-95-4 | |
Record name | (±)-5-Bromonaproxen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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